molecular formula C16H28N2O4 B2838733 tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate CAS No. 1233955-29-7

tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2838733
CAS No.: 1233955-29-7
M. Wt: 312.41
InChI Key: FCCGVHANBYSCAV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate (CAS: 1233335-84-6) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a tetrahydro-2H-pyran-4-carbonyl-substituted amino group at the 4-position. Its molecular formula is C₁₆H₂₆N₂O₄, with a molecular weight of 356.4 g/mol (calculated from substituent contributions) .

Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate.

Acylation of the 4-amino group with tetrahydro-2H-pyran-4-carbonyl chloride or active esters under basic conditions, as seen in similar reactions (e.g., LiAlH₄-mediated reductions in ).

This compound is likely utilized as an intermediate in pharmaceutical chemistry, particularly in the development of enzyme inhibitors or receptor-targeting molecules, given the prevalence of piperidine and tetrahydropyran motifs in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(oxane-4-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCGVHANBYSCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Tetrahydropyran Moiety: This step involves the formation of a tetrahydropyran ring, which can be achieved through acid-catalyzed cyclization of dihydropyran.

    Coupling of the Piperidine and Tetrahydropyran Rings: The piperidine and tetrahydropyran rings are coupled through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol, often using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyran moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the tetrahydropyran moiety.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development
The compound has been investigated for its role as a potential drug candidate due to its structural features that may interact favorably with biological targets. Its piperidine core is often associated with various pharmacological activities, including analgesic and anti-inflammatory properties.

2. Anticancer Research
Recent studies have highlighted the potential of compounds similar to tert-butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate in anticancer research. The incorporation of tetrahydro-pyran moieties has been linked to enhanced bioactivity against certain cancer cell lines, suggesting a promising avenue for further exploration in oncology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring, followed by the introduction of the tetrahydro-pyran carbonyl group. This synthetic pathway not only provides insights into its chemical behavior but also allows for the development of derivatives that may exhibit improved pharmacological profiles.

StepReaction TypeKey Reagents
1Ring FormationPiperidine derivatives
2Carbonyl IntroductionTetrahydro-pyran derivatives
3Esterificationtert-butyl alcohol

Case Studies

Case Study 1: Anticancer Activity
In a recent investigation, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study concluded that modifications to the tetrahydro-pyran moiety could enhance efficacy .

Case Study 2: Neuroprotective Effects
Research has indicated that compounds with similar structures exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of oxidative stress pathways, which are critical in neurodegeneration .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate, we compare it with structurally related piperidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Applications/Notes References
This compound (1233335-84-6) C₁₆H₂₆N₂O₄ 356.4 Boc, tetrahydro-2H-pyran-4-carbonyl Moderate solubility in organic solvents; Boc group acid-labile Pharmaceutical intermediate
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 Boc, pyridin-3-yl Light yellow solid; no GHS hazards reported Unknown (studied for general safety)
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (170364-89-3) C₁₈H₂₄N₂O₂ 300.40 Boc, indol-1-yl Limited solubility in polar solvents Potential CNS drug candidate
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (N/A) C₁₇H₂₀F₃NO₂ 328.35 Boc, trifluoromethylphenyl Stable under acidic conditions Intermediate for trifluoromethylated therapeutics
tert-Butyl 4-(3-(4-cyanophenyl)ureido)piperidine-1-carboxylate (1286275-60-2) C₁₈H₂₄N₄O₃ 344.4 Boc, 4-cyanophenyl urea High crystallinity Kinase inhibitor development

Key Findings

The Boc group in all compounds confers acid sensitivity, enabling selective deprotection during synthesis (e.g., using trifluoroacetic acid, as in ).

Biological Relevance Trifluoromethylphenyl and 4-cyanophenyl urea derivatives () exhibit enhanced metabolic stability and target affinity, making them superior for therapeutic applications compared to the target compound . The pyridin-3-yl derivative (–4) lacks reported bioactivity but serves as a safer intermediate due to its non-hazardous classification .

Synthetic Utility

  • The target compound’s tetrahydropyran moiety may confer conformational rigidity, advantageous for probing enzyme active sites, whereas indol-1-yl derivatives () are more suited for CNS targets due to their aromaticity .

Research Implications and Limitations

  • Opportunities : Further studies could explore the target compound’s efficacy in protease or kinase inhibition assays, leveraging its hybrid pyran-piperidine structure.

Biological Activity

tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate (CAS No. 1233955-29-7) is a compound with potential therapeutic applications due to its structural characteristics and biological properties. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H28N2O4, with a molecular weight of 312.41 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of piperidine derivatives on different cancer cell lines, revealing that certain modifications to the piperidine structure enhanced anticancer activity. The presence of electron-withdrawing groups was found to increase potency against specific cancer types, suggesting a structure-activity relationship (SAR) that could be explored further with this compound .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF710Cell cycle arrest
tert-butyl 4-[...]TBDTBDTBD

Neuropharmacological Effects

The piperidine core is associated with neuroactive compounds. Preliminary studies suggest that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Mechanism of Action:
The proposed mechanism involves the modulation of neurotransmitter release and receptor activity, which could be relevant for conditions such as depression or anxiety disorders. Further research is needed to elucidate the specific pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate?

  • Methodology : The synthesis typically involves coupling tert-butyl-protected piperidine derivatives with tetrahydro-2H-pyran-4-carbonyl chloride. A common approach is to use a two-step reaction:

Amination : React 4-aminopiperidine-1-carboxylate with tetrahydro-2H-pyran-4-carbonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

Protection : The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to avoid side reactions (e.g., over-acylation).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the tert-butyl group (~1.4 ppm for nine equivalent protons) and the tetrahydro-2H-pyran carbonyl resonance (~170 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the exact mass (C₁₆H₂₇N₂O₄: calc. 311.1971) .

Q. What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store in sealed containers at 2–8°C, protected from moisture and strong oxidizing agents (e.g., peroxides) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. DCC) to enhance acylation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Data Analysis : Track yield vs. reaction parameters (e.g., time, temperature) using DOE (Design of Experiments) principles.

Q. How should researchers address contradictory data regarding the compound’s stability in acidic conditions?

  • Experimental Design :

Stress Testing : Expose the compound to HCl (0.1–1 M) at 25–50°C and monitor degradation via HPLC .

Mechanistic Studies : Use LC-MS to identify degradation products (e.g., tert-butyl cleavage or piperidine ring oxidation) .

  • Mitigation : Add stabilizing agents (e.g., antioxidants) or adjust storage pH to neutral .

Q. What computational tools are suitable for predicting the compound’s biological interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzyme targets (e.g., kinases) .
  • MD Simulations : Run GROMACS simulations to assess stability in lipid bilayers for membrane permeability studies .
    • Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can structural analogs be designed to improve pharmacological activity?

  • Approach :

  • Scaffold Modifications : Replace tetrahydro-2H-pyran with other heterocycles (e.g., morpholine) and evaluate SAR .
  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the piperidine ring to enhance target affinity .
    • Synthetic Challenges : Balance lipophilicity (logP) and solubility for optimal bioavailability .

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